molecular formula C17H22ClN3O2S2 B2780056 7-(2-chlorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane CAS No. 1797289-78-1

7-(2-chlorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane

Cat. No. B2780056
CAS RN: 1797289-78-1
M. Wt: 399.95
InChI Key: VSXZTFMVBAOVHI-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a synthetic compound that belongs to the class of thiazepine derivatives. It has gained interest among researchers due to its potential pharmacological properties in various fields of medicine.

Scientific Research Applications

Synthesis and Antiviral Activity

  • Research on similar sulfonamide derivatives, such as those synthesized from 4-chlorobenzoic acid leading to compounds with anti-tobacco mosaic virus activity, exemplifies the methodological approach to creating compounds with potential antiviral properties (Chen et al., 2010).

Antimicrobial and Antitubercular Agents

  • Novel sulfonyl derivatives, including those with isopropyl thiazole, have been synthesized and characterized for their antimicrobial and antitubercular activities. Such studies demonstrate the process of creating compounds targeting specific pathogens, suggesting a potential application area for similar compounds (Kumar et al., 2013).

Anticancer Activity

  • The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, including novel cyclic sulfonamides, showcases a synthetic pathway that could be applicable to creating compounds like the one for investigating anticancer properties (Greig et al., 2001).

Antifungal Agents

  • Imidazole analogues of fluoxetine represent a novel class of anti-Candida agents, illustrating the potential for structural modifications of existing molecules to enhance antifungal activity. This methodology could inform the development of antifungal applications for the compound (Silvestri et al., 2004).

Chemical Transformations

  • Studies on the transformations of similar compounds by Pseudomonas strains, leading to various sulfur-containing metabolites, provide insight into the metabolic pathways and potential environmental degradation processes that could apply to the compound of interest (Kropp et al., 1996).

properties

IUPAC Name

7-(2-chlorophenyl)-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S2/c1-13(2)20-11-17(19-12-20)25(22,23)21-8-7-16(24-10-9-21)14-5-3-4-6-15(14)18/h3-6,11-13,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXZTFMVBAOVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane

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